4-Androstene-3,17-dione-19-d3

Vue d'ensemble

Description

4-Androstene-3,17-dione-19-d3 is a synthetic derivative of androstenedione, a naturally occurring steroid hormone. This compound is characterized by the presence of deuterium atoms at the 19th position, which can influence its chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents.

Industrial Production Methods: In an industrial setting, the production of 4-Androstene-3,17-dione-19-d3 may involve large-scale chemical reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The process must be carefully controlled to maintain the desired isotopic purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Androstene-3,17-dione-19-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Substitution reactions may involve halogenation with reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 4-androstene-3,17-dione derivatives.

Reduction: Production of 4-androstene-3,17-diol.

Substitution: Generation of halogenated derivatives of 4-androstene-3,17-dione.

Applications De Recherche Scientifique

Biochemical Research

Metabolic Pathways and Enzyme Interactions

4-Androstene-3,17-dione-19-d3 is primarily used in studies examining steroid metabolism and enzymatic interactions. For instance, research has demonstrated that this compound participates in metabolic pathways involving human glutathione transferase A3-3, which is crucial for detoxifying androgens and other steroids . Understanding these pathways can lead to insights into how steroids affect human health and disease.

Microbial Transformations

Recent studies have highlighted the potential of microbial systems to modify steroid compounds like this compound. For example, the biotransformation of androstane and androstene steroids by various fungi has been documented. The research indicates that specific strains can convert these steroids into biologically active metabolites with high yields . Such transformations are significant for developing new therapeutic agents or understanding steroid metabolism in different organisms.

Pharmaceutical Applications

Drug Development

The compound's structural features make it a candidate for developing new anabolic agents or hormone therapies. Its role as a precursor in the synthesis of other steroids positions it as an essential component in pharmaceutical formulations aimed at treating hormonal deficiencies or conditions like osteoporosis .

Case Study: Hormonal Supplementation

In clinical settings, 4-androstene-3,17-dione has been studied for its effects on testosterone levels. A notable study involved administering androstenedione to participants to evaluate its impact on serum testosterone levels and performance metrics. The findings suggested that supplementation could influence athletic performance due to increased testosterone production . However, the implications of such use in sports remain controversial due to regulatory scrutiny.

Sports Medicine

Performance Enhancement

The compound has been investigated for its potential as an anabolic agent in sports medicine. Studies have reported that 4-androstene-3,17-dione can enhance muscle mass and strength when used as a supplement . However, concerns regarding its legality and safety have led to calls for more rigorous testing and regulation.

Contamination Issues

Research has also highlighted issues related to contamination in over-the-counter supplements containing 4-androstene-3,17-dione. A study found trace levels of 19-norandrostenedione in various products, raising concerns about unintended doping violations among athletes . This underscores the importance of quality control in supplement manufacturing.

Analytical Chemistry

Detection Methods

The detection and quantification of this compound in biological samples have been achieved through advanced analytical techniques such as mass spectrometry (MS) and gas chromatography (GC). These methods are crucial for monitoring steroid levels in clinical trials and doping tests .

| Application Area | Methodology | Findings/Implications |

|---|---|---|

| Biochemical Research | Enzyme interaction studies | Insights into steroid metabolism pathways |

| Pharmaceutical Applications | Drug development | Potential for new hormone therapies |

| Sports Medicine | Performance enhancement studies | Impact on muscle mass; contamination issues |

| Analytical Chemistry | Mass spectrometry & gas chromatography | Effective detection methods for monitoring steroid levels |

Mécanisme D'action

The mechanism by which 4-Androstene-3,17-dione-19-d3 exerts its effects involves its interaction with steroid hormone receptors. The compound can bind to androgen receptors, influencing gene expression and cellular processes related to muscle growth, metabolism, and reproductive functions.

Molecular Targets and Pathways:

Androgen Receptors: Activation of androgen receptors leading to transcriptional regulation of target genes.

Steroidogenic Pathways: Involvement in the biosynthesis of other steroid hormones.

Comparaison Avec Des Composés Similaires

Testosterone

Dihydrotestosterone (DHT)

Androstenedione

19-nortestosterone

Activité Biologique

4-Androstene-3,17-dione-19-d3 (commonly referred to as 4-androstenedione or 4-AD) is a steroid hormone that plays a critical role as an androgen precursor in the biosynthesis of testosterone and estrone. This article delves into its biological activity, focusing on its interaction with androgen receptors, effects on muscle growth, conversion to other hormones, and potential therapeutic applications.

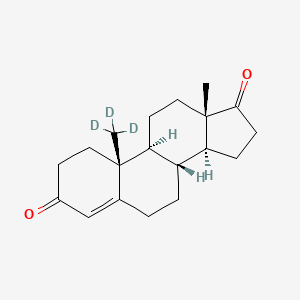

Chemical Structure and Properties

4-Androstene-3,17-dione is characterized by its steroidal structure, which includes a ketone group at positions 3 and 17. The presence of deuterium at the 19 position (denoted as -19-d3) indicates that this compound has been isotopically labeled for research purposes.

Androgen Receptor Binding

Research indicates that 4-androstene-3,17-dione binds to androgen receptors (AR) with lower affinity compared to dihydrotestosterone (DHT). The dissociation constant (Kd) for 4-androstene-3,17-dione is approximately 648 nM, while DHT has a Kd of about 10 nM . This suggests that while it can activate AR-mediated pathways, its potency is significantly lower.

Myogenic Effects

In vitro studies using C3H10T1/2 mesenchymal stem cells demonstrated that 4-androstene-3,17-dione promotes myogenesis. It induces nuclear translocation of AR and stimulates the expression of myogenic factors such as MyoD, leading to increased myotube formation . This effect is dose-dependent and can be inhibited by AR antagonists like bicalutamide.

Clinical Studies on Hypogonadal Men

A clinical study involving hypogonadal men administered high doses (1500 mg daily) of 4-androstene-3,17-dione over 12 weeks reported significant increases in serum testosterone levels, fat-free mass (FFM), and muscle strength. Specifically, FFM increased by an average of 1.7 kg, and strength improvements were noted in bench press and leg press exercises . These findings suggest that while 4-androstene-3,17-dione has anabolic effects, much of its activity may be attributed to its conversion to testosterone.

Conversion Pathways

4-Androstene-3,17-dione serves as a precursor for both testosterone and estrone. The conversion to testosterone is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase, while aromatase converts it to estrone . This dual capability highlights its importance in both androgenic and estrogenic pathways.

Study on Norsteroid Supplementation

A study examining the effects of supplementation with related norsteroids revealed that administration of 19-nor-4-androstene-3,17-dione resulted in measurable changes in body composition and athletic performance among trained males. Participants showed improvements in strength metrics alongside alterations in body fat percentage .

Potential Therapeutic Applications

Given its role as a precursor in steroidogenesis and its effects on muscle growth, there is ongoing interest in exploring the therapeutic potential of 4-androstene-3,17-dione for conditions such as hypogonadism and muscle-wasting disorders. Additionally, its ability to influence sebum production suggests potential applications in dermatological treatments .

Data Summary Table

| Parameter | Value |

|---|---|

| Kd (Androgen Receptor) | 648 nM |

| Increase in FFM | +1.7 kg |

| Bench Press Strength Gain | +4.3 kg |

| Leg Press Strength Gain | +18.8 kg |

| Conversion Rate to Testosterone | High (exact percentage varies by study) |

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-10-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-IBDDNMOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678681 | |

| Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-66-9 | |

| Record name | (19,19,19-~2~H_3_)Androst-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.